TC-G 24

Description

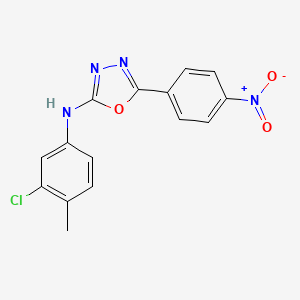

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O3/c1-9-2-5-11(8-13(9)16)17-15-19-18-14(23-15)10-3-6-12(7-4-10)20(21)22/h2-8H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNWQGNEJYDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of TC-G 24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 24 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and pathological conditions. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and key experimental validation. Quantitative data are presented for clarity, and detailed experimental protocols are provided for reproducibility. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's function.

Core Mechanism of Action: Competitive Inhibition of GSK-3β

This compound functions as a direct inhibitor of GSK-3β. Its primary mechanism of action is the competitive binding to the ATP-binding pocket of the GSK-3β enzyme.[1] This binding event prevents the endogenous ATP from associating with the kinase, thereby inhibiting its catalytic activity. The potent inhibitory effect of this compound on GSK-3β is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50).

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the key quantitative parameters of this compound's inhibitory activity.

| Parameter | Value | Description |

| IC50 (GSK-3β) | 17.1 nM | The concentration of this compound required to inhibit 50% of GSK-3β activity in vitro.[1] |

| Selectivity | 22% inhibition of CDK2 at 10 µM | Demonstrates selectivity for GSK-3β over Cyclin-Dependent Kinase 2.[2] |

Downstream Signaling Pathways Modulated by this compound

The inhibition of GSK-3β by this compound initiates a cascade of downstream effects by modulating several key signaling pathways.

Activation of the Wnt/β-catenin Signaling Pathway

GSK-3β is a critical negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors and initiating the expression of Wnt target genes involved in cell proliferation and differentiation.

References

The Potent and Selective GSK-3β Inhibitor TC-G 24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 24 is a potent and selective small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes and pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It includes a summary of its key quantitative data, detailed hypothetical experimental protocols for its evaluation, and visualizations of its primary signaling pathway. This compound's ability to cross the blood-brain barrier and its demonstrated in vivo efficacy make it a valuable tool for research in neurodegenerative diseases, type 2 diabetes, and inflammation.

Chemical Structure and Properties

This compound, systematically named N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine, is a synthetic compound with the chemical formula C₁₅H₁₁ClN₄O₃.[1] It possesses a molecular weight of 330.72 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |

| Chemical Formula | C₁₅H₁₁ClN₄O₃ | [1] |

| Molecular Weight | 330.72 g/mol | [1] |

| CAS Number | 1257256-44-2 | [1] |

| SMILES | CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)--INVALID-LINK--[O-])Cl | [1] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO |

Biological Activity and Quantitative Data

This compound is a highly potent and selective inhibitor of GSK-3β.[2][3] Its primary mechanism of action is the inhibition of GSK-3β, which leads to the modulation of various downstream signaling pathways, most notably the Wnt/β-catenin pathway.

Table 2: In Vitro Biological Activity of this compound

| Target | Activity | Value | Reference |

| GSK-3β | IC₅₀ | 17 nM | [3] |

| CDK2 | % Inhibition @ 10 µM | 22% |

In vivo studies have demonstrated that this compound is capable of crossing the blood-brain barrier and exerting its biological effects.[2] Administration to mice resulted in a significant, dose-dependent increase in liver glycogen content.[2]

Table 3: In Vivo Data for this compound in Mice

| Animal Model | Dosing | Route | Key Finding | Reference |

| Male C57BL/6N mice | 1, 5, and 15 mg/kg | Intraperitoneal (i.p.), once | Significantly raised liver glycogen content in a dose-dependent manner. Detected in the brain at concentrations higher than in plasma. | [2] |

Signaling Pathway

The primary signaling pathway affected by this compound is the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.

Caption: Canonical Wnt signaling pathway with and without the influence of this compound.

Experimental Protocols

The following are detailed hypothetical protocols for key experiments based on the available information and standard laboratory practices.

In Vitro GSK-3β Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the appropriate wells.

-

Add 10 µL of a solution containing the GSK-3β enzyme and the GSK-3β substrate peptide in kinase assay buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for GSK-3β.

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for the in vitro GSK-3β inhibition assay.

In Vivo Assessment of Liver Glycogen Content in Mice

This protocol describes a procedure to evaluate the effect of this compound on liver glycogen storage in a mouse model.

Materials:

-

Male C57BL/6N mice (6-8 weeks old)

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Anesthesia (e.g., isoflurane)

-

Glycogen assay kit (e.g., colorimetric or fluorometric)

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)

Procedure:

-

Acclimatize mice to the housing conditions for at least one week.

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Randomly assign mice to treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, and 15 mg/kg this compound).

-

Administer a single intraperitoneal (i.p.) injection of the designated treatment.

-

Two hours post-injection, anesthetize the mice.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and immediately freeze it in liquid nitrogen. Store at -80°C until analysis.

-

For glycogen measurement, homogenize a known weight of liver tissue in homogenization buffer.

-

Hydrolyze the glycogen to glucose using amyloglucosidase, following the instructions of the glycogen assay kit.

-

Measure the glucose concentration using a colorimetric or fluorometric method as per the kit's protocol.

-

Calculate the glycogen content as milligrams of glycogen per gram of liver tissue.

-

Perform statistical analysis to compare the glycogen levels between the treatment groups.

Caption: Workflow for the in vivo liver glycogen assessment.

Neuroprotective and Anti-inflammatory Properties

This compound has been reported to exhibit neuroprotective and anti-inflammatory properties.[1] The neuroprotective effects are suggested to be mediated by the inhibition of reactive oxygen species (ROS) mediated damage in cerebral ischemia models.[1] Its anti-inflammatory properties may be linked to the inhibition of proteasomal activity.[1] The underlying mechanisms likely involve the modulation of signaling pathways downstream of GSK-3β that are critical in neuronal survival and inflammatory responses. Further research is warranted to fully elucidate these mechanisms.

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathological roles of GSK-3β. Its high potency, selectivity, and brain permeability make it a particularly useful tool for in vivo studies in models of central nervous system disorders. The provided data and protocols serve as a foundational guide for researchers interested in utilizing this compound in their investigations. Further exploration of its therapeutic potential is a promising avenue for future drug development efforts.

References

TC-G 24 (CAS 1257256-44-2): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Overview of a Potent and Selective GSK-3β Inhibitor

TC-G 24 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes and pathological conditions.[1][2][3] Its ability to penetrate the blood-brain barrier makes it a valuable research tool and a potential therapeutic agent for central nervous system (CNS) disorders.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Data Presentation

This section summarizes the key quantitative data for this compound, presented in a structured format for clarity and ease of comparison.

Table 1: Physicochemical and In Vitro Activity Data

| Parameter | Value | Reference |

| CAS Number | 1257256-44-2 | [2][3] |

| Molecular Formula | C₁₅H₁₁ClN₄O₃ | [2] |

| Molecular Weight | 330.73 g/mol | [2] |

| GSK-3β IC₅₀ | 17.1 nM | [1][2][3] |

| Mechanism of Action | ATP-competitive inhibitor | [3] |

| Selectivity | 22% inhibition of CDK2 at 10 µM | [2] |

Table 2: In Vivo Data (Mouse Models)

| Parameter | Dosing | Result | Reference |

| Liver Glycogen Content | 1, 5, and 15 mg/kg (i.p., single dose) | Dose-dependent increase | [3] |

| Brain Penetration | 1, 5, and 15 mg/kg (i.p., single dose) | 38 ± 6, 113 ± 54, and 286 ± 58 ng/g of brain tissue, respectively | [3] |

Signaling Pathway

This compound exerts its effects primarily through the inhibition of GSK-3β, a key regulatory kinase in multiple signaling cascades, most notably the Wnt/β-catenin pathway.

Wnt/β-Catenin Signaling Pathway and the Role of this compound

In the absence of a Wnt ligand, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of cytoplasmic β-catenin low. When a Wnt ligand binds to its receptor, Frizzled, and the co-receptor LRP5/6, a signaling cascade is initiated that leads to the inhibition of GSK-3β activity. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator for target genes involved in cell proliferation, differentiation, and survival.[1][4][5][6][7]

This compound, as a direct inhibitor of GSK-3β, mimics the effect of Wnt signaling by preventing the phosphorylation and degradation of β-catenin, leading to the activation of downstream target genes.

Caption: Wnt/β-catenin signaling and the inhibitory action of this compound on GSK-3β.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, compiled from publicly available literature.

In Vitro GSK-3β Kinase Activity Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., MOPS, β-glycerophosphate, EGTA, EDTA, MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the GSK-3β enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. Luminescence is typically measured using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Assessment of Liver Glycogen Content in Mice

This protocol describes the methodology to assess the in vivo effect of this compound on liver glycogen content.

Animal Model:

-

Male C57BL/6 mice (6-8 weeks old)

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Divide the mice into vehicle control and this compound treatment groups.

-

Administer this compound (e.g., 1, 5, 15 mg/kg) or vehicle (e.g., DMSO in saline) via intraperitoneal (i.p.) injection.

-

At a specified time point after injection (e.g., 2 hours), euthanize the mice by an approved method.

-

Immediately dissect the liver, rinse with cold phosphate-buffered saline (PBS), and snap-freeze in liquid nitrogen.

-

Store the liver samples at -80°C until analysis.

-

For glycogen measurement, homogenize a weighed portion of the frozen liver tissue in distilled water.

-

Boil the homogenate to inactivate enzymes.

-

Hydrolyze the glycogen to glucose by adding a strong acid (e.g., HCl) and boiling.

-

Neutralize the samples.

-

Determine the glucose concentration using a commercial glucose assay kit.

-

Calculate the glycogen content as milligrams of glucose per gram of liver tissue.

In Vivo Blood-Brain Barrier Permeability Assay in Mice

This protocol outlines a method to determine the brain penetration of this compound.

Animal Model:

-

Male C57BL/6 mice (6-8 weeks old)

Procedure:

-

Administer this compound at various doses (e.g., 1, 5, 15 mg/kg) via i.p. injection.

-

At a predetermined time point (e.g., 1 hour), collect blood samples via cardiac puncture into heparinized tubes.

-

Immediately after blood collection, perfuse the mice transcardially with cold saline to remove blood from the brain vasculature.

-

Dissect the brain and homogenize it in a suitable buffer.

-

Centrifuge the plasma and brain homogenates to remove debris.

-

Extract this compound from the plasma and brain homogenate supernatants using an appropriate organic solvent.

-

Analyze the concentration of this compound in the plasma and brain extracts using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Calculate the brain-to-plasma concentration ratio to assess the extent of blood-brain barrier penetration.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Caption: Workflow for the in vitro GSK-3β kinase inhibition assay.

Caption: Workflow for the in vivo assessment of liver glycogen content.

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathological roles of GSK-3β. Its high potency, selectivity, and ability to cross the blood-brain barrier make it a particularly useful tool for neuroscience research and a potential starting point for the development of novel therapeutics for a range of disorders, including neurodegenerative diseases and metabolic conditions. The data and protocols presented in this guide are intended to facilitate further research and development efforts involving this promising compound.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to the Discovery and Synthesis of Novel GSK-3β Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical regulatory node in a multitude of cellular signaling pathways.[1] Its dysregulation is implicated in a wide array of pathologies, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, type II diabetes, and various cancers.[2][3][4][5] This central role has positioned GSK-3β as a highly attractive therapeutic target for drug discovery.[3] This technical guide provides an in-depth overview of the core signaling pathways involving GSK-3β, strategies for the discovery and synthesis of its inhibitors, quantitative data on novel compounds, and detailed experimental protocols for their evaluation.

Core GSK-3β Signaling Pathways

GSK-3β is a key downstream effector in several major signaling cascades, most notably the Wnt/β-catenin and the PI3K/Akt (Insulin) pathways. Unlike most kinases, GSK-3β is typically active in resting cells and is regulated through its inhibition.[6]

-

Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3β forms a "destruction complex" with Axin, APC, and CK1. This complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt ligand binding to its receptor complex disrupts the destruction complex, inhibiting GSK-3β and allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

-

PI3K/Akt (Insulin) Pathway: Growth factors like insulin activate the PI3K/Akt pathway.[7] Activated Akt directly phosphorylates GSK-3β at Serine 9, which inhibits its kinase activity.[7] This inactivation leads to the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis.[7]

Caption: Key signaling pathways regulating GSK-3β activity.

Workflow for Discovery and Synthesis of Novel Inhibitors

The development of novel GSK-3β inhibitors typically follows a structured drug discovery pipeline. This process begins with initial screening to identify hit compounds and progresses through cycles of chemical synthesis and biological evaluation to produce optimized lead candidates with desirable potency, selectivity, and pharmacokinetic properties.

Caption: General workflow for GSK-3β inhibitor drug discovery.

Data on Novel GSK-3β Inhibitors

Significant progress has been made in developing potent and selective GSK-3β inhibitors across diverse chemical scaffolds.[4] Many recent efforts have focused on improving blood-brain barrier permeability for treating neurodegenerative diseases or achieving high selectivity over other kinases, such as CDK2.[8][9] The table below summarizes representative examples from recent literature.

| Compound/Series Name | Chemical Class | GSK-3β IC₅₀ / Kᵢ | Key Findings & Reference |

| 9-ING-41 (Elraglusib) | ATP-competitive | Potent (nM range) | Currently in Phase 2 clinical trials for advanced pancreatic cancer.[8] |

| Tideglusib | Non-ATP competitive (Thiadiazolidinone) | ~60 nM | Advanced to Phase II clinical trials for Alzheimer's disease and other conditions.[10][11] |

| Tacrine-triazole derivative (Compound 56) | Dual-target (AChE/GSK-3β) | 6 nM | Designed for Alzheimer's, shows excellent blood-brain barrier permeability.[8] |

| Pyrazine Analogue (Compound 13) | Pyrazine | Kᵢ < 5 nM | Highly selective (>20,000-fold) against CDK2 with good predicted brain penetrance.[9] |

| β-carboline derivative (Compound 66) | Dual-target (GSK-3β/DYRK1A) | 66 nM | Dual inhibitor designed for potential therapeutic use in Alzheimer's disease.[8] |

| Imine derivative (Compound 9b) | 2,3-diaminopyridine | Potent (nM range) | Multifunctional agent with metal-chelating and antioxidant properties for Alzheimer's.[12] |

| N-(pyridin-2-yl)cyclopropanecarboxamide (Compound 36) | Pyridine-carboxamide | 70 nM | Shows anti-inflammatory and neuroprotective effects in cellular models.[10][11] |

Key Experimental Protocols

Evaluating the efficacy of novel compounds requires robust and reproducible assays. Below are detailed, generalized protocols for primary in vitro and cell-based screening.

This protocol is based on the principle of measuring the amount of ATP consumed during the phosphorylation of a substrate peptide by GSK-3β. The remaining ATP is detected via a luciferase-based reaction.[13][14]

A. Materials and Reagents:

-

Purified recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a phosphoprimed peptide)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

ATP solution (at a concentration near the Kₘ for GSK-3β, typically 10-25 µM)

-

Test compounds dissolved in DMSO

-

Luminescent Kinase Assay Reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

White, opaque 96-well or 384-well microplates

B. Protocol:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer. Serially dilute test compounds in DMSO, followed by a further dilution in 1x Kinase Assay Buffer to achieve the desired final concentrations (typically with a final DMSO concentration ≤1%).

-

Reaction Setup:

-

To each well of the microplate, add 5 µL of the test compound dilution or a vehicle control (buffer with DMSO).

-

Add 10 µL of diluted GSK-3β enzyme (e.g., 0.5-1.0 ng/µL in 1x Kinase Assay Buffer) to all wells except "no enzyme" controls.

-

Add 10 µL of 1x Kinase Assay Buffer to "no enzyme" control wells.

-

-

Initiate Kinase Reaction:

-

Prepare a master mix of substrate and ATP in 1x Kinase Assay Buffer.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mix to all wells. The final reaction volume is 25 µL.

-

-

Incubation: Shake the plate gently to mix and incubate at 30°C for 45-60 minutes.[13][15]

-

Detection:

-

Stop the reaction and detect remaining ATP according to the manufacturer's instructions for the luminescent assay kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP and measure the light output.

-

Read the luminescence on a plate reader.

-

-

Data Analysis: The luminescent signal is inversely proportional to GSK-3β activity. Calculate the percent inhibition for each compound concentration relative to the vehicle controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the functional inhibition of GSK-3β within a cellular context by quantifying the accumulation of its downstream target, β-catenin.[16]

A. Materials and Reagents:

-

A suitable cell line (e.g., CHO-K1, HEK293, or SH-SY5Y)[16]

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., CHIR99021, SB216763)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Reagents for protein quantification (e.g., BCA assay kit)

-

Antibodies: Primary anti-β-catenin antibody, primary anti-loading control antibody (e.g., anti-GAPDH), and a corresponding secondary antibody conjugated to HRP or a fluorescent dye.

-

Reagents for Western Blotting or a quantitative immunoassay (e.g., ELISA)

B. Protocol:

-

Cell Plating: Seed cells into a 96-well or 24-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of test compounds in a cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds, a positive control, or a vehicle control (medium with DMSO).

-

-

Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO₂ incubator. This allows for the inhibition of GSK-3β and subsequent accumulation of β-catenin.

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold Lysis Buffer to each well and incubate on ice for 15-20 minutes to lyse the cells.

-

Collect the cell lysates and clarify them by centrifugation to pellet cell debris.

-

-

Quantification of β-catenin:

-

Determine the total protein concentration in each lysate.

-

Method 1 (Western Blot): Normalize lysate volumes by protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies for β-catenin and a loading control. Quantify band intensity using densitometry.

-

Method 2 (ELISA/Immunoassay): Use a commercial ELISA kit or a similar antibody-based method with a luminometric or colorimetric readout to quantify β-catenin levels in the normalized lysates.[16]

-

-

Data Analysis: Normalize the β-catenin signal to the loading control (for Western Blot) or total protein. Calculate the fold-increase in β-catenin levels for each compound treatment relative to the vehicle control and determine the EC₅₀ value.

Conclusion and Future Outlook

The discovery of novel GSK-3β inhibitors remains a vibrant and promising area of therapeutic research. While many potent compounds have been identified, significant challenges remain, including achieving isoform selectivity (GSK-3α vs. GSK-3β), ensuring kinase selectivity to minimize off-target effects, and optimizing blood-brain barrier penetration for CNS indications.[3] Future strategies will likely involve the development of dual-target inhibitors and allosteric modulators to achieve greater therapeutic efficacy and safety profiles.[8] The continued integration of computational design, innovative synthetic chemistry, and robust biological evaluation will be paramount in translating the therapeutic potential of GSK-3β inhibition into clinical success.

References

- 1. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycogen synthase kinase-3 beta (GSK-3β) signaling: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024). | Read by QxMD [read.qxmd.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. promega.com [promega.com]

- 15. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Glycogen Synthase Kinase-3β in the Pathogenesis of Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical nexus in the pathophysiology of a spectrum of neurodegenerative diseases. Its multifaceted role in orchestrating cellular processes ranging from metabolism and inflammation to apoptosis and synaptic plasticity places it at the heart of the complex molecular cascades that go awry in conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth exploration of the core functions of GSK-3β in the context of neurodegeneration, presenting key quantitative data, detailed experimental methodologies, and visual representations of its intricate signaling networks. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and the development of novel therapeutic strategies targeting this pivotal kinase.

Introduction: GSK-3β as a Master Regulator in Neuronal Homeostasis and Disease

Glycogen synthase kinase-3 (GSK-3) exists in two isoforms, GSK-3α and GSK-3β, with GSK-3β being the most abundant and extensively studied isoform in the central nervous system.[1][2] Unlike most kinases that are activated by specific stimuli, GSK-3β is constitutively active in resting cells and is regulated primarily through inhibition.[2] This unique regulatory mechanism underscores its importance in maintaining cellular homeostasis. Dysregulation of GSK-3β activity has been implicated in a myriad of human diseases, including metabolic disorders, cancer, and, most notably, neurodegenerative diseases.[3]

In the brain, GSK-3β is a key player in a multitude of signaling pathways that are essential for normal neuronal function.[3] Its dysregulation contributes to the hallmark pathologies of various neurodegenerative disorders, including the hyperphosphorylation of tau protein and the production of amyloid-beta (Aβ) in Alzheimer's disease, the aggregation of α-synuclein in Parkinson's disease, and the pathology of TAR DNA-binding protein 43 (TDP-43) in Amyotrophic Lateral Sclerosis.[4] Consequently, GSK-3β has emerged as a highly attractive therapeutic target for the development of disease-modifying therapies.

The Pathophysiological Role of GSK-3β in Neurodegenerative Diseases

Alzheimer's Disease (AD)

In AD, GSK-3β is a central figure that links the two primary pathological hallmarks: amyloid plaques and neurofibrillary tangles (NFTs).[5] Elevated levels and activity of GSK-3β have been observed in the brains of AD patients.[1][4][6]

-

Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the microtubule-associated protein tau.[7] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of insoluble NFTs, which are a hallmark of AD pathology.[7]

-

Amyloid-β (Aβ) Production: GSK-3β can influence the processing of the amyloid precursor protein (APP). It has been shown to phosphorylate APP and presenilin-1 (PS1), a component of the γ-secretase complex, thereby modulating the production of the neurotoxic Aβ peptide.[4]

-

Synaptic Dysfunction and Neuroinflammation: Aberrant GSK-3β activity contributes to synaptic dysfunction, a key feature of early AD, and promotes neuroinflammation by activating microglia and astrocytes.

Parkinson's Disease (PD)

GSK-3β plays a significant role in the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of PD.[3][8][9]

-

α-Synuclein Aggregation: GSK-3β can phosphorylate α-synuclein, promoting its aggregation into Lewy bodies, the characteristic protein inclusions found in PD brains.[10] Inhibition of GSK-3β has been shown to decrease the expression of α-synuclein.[8]

-

Mitochondrial Dysfunction and Oxidative Stress: Dysregulated GSK-3β contributes to mitochondrial dysfunction and oxidative stress, both of which are central to the pathogenesis of PD.[3]

-

Dopaminergic Neuron Apoptosis: GSK-3β is involved in the apoptotic pathways that lead to the death of dopaminergic neurons.[8] Inhibition of GSK-3β has been demonstrated to protect these neurons from various toxins that mimic PD pathology.[11]

Huntington's Disease (HD)

In HD, a genetic disorder caused by a polyglutamine expansion in the huntingtin (Htt) protein, GSK-3β contributes to the disease pathology.

-

Mutant Huntingtin (mHtt) Aggregation: GSK-3β inhibition has been shown to increase the aggregation of mutant huntingtin fragments.[8][12]

-

Neuronal Dysfunction and Cell Death: GSK-3β is implicated in the neuronal dysfunction and cell death observed in HD. Inhibition of GSK-3β has shown protective effects in cellular and invertebrate models of HD.

Amyotrophic Lateral Sclerosis (ALS)

In ALS, a progressive neurodegenerative disease affecting motor neurons, GSK-3β is involved in the pathology of TDP-43.

-

TDP-43 Pathology: GSK-3β is one of the kinases that can phosphorylate TDP-43.[13][14] Hyperphosphorylated and aggregated TDP-43 is a hallmark of ALS pathology. Treatment with the GSK-3β inhibitor Tideglusib has been shown to decrease phospho-TDP-43 levels and restore its nuclear localization in ALS models.[13][14][15]

Quantitative Data on GSK-3β in Neurodegenerative Diseases

The following tables summarize key quantitative findings regarding the expression and activity of GSK-3β in various neurodegenerative diseases and the effects of its inhibition.

Table 1: Alterations in GSK-3β Expression and Activity

| Disease | Model/System | Finding | Fold Change/Significance | Reference(s) |

| Alzheimer's Disease | Post-mortem frontal cortex | Increased level of active GSK-3β (pTyr216) | Significant increase (p < 0.05) | [6][16] |

| Parkinson's Disease | MPTP-treated mice | Activation of GSK-3β in dopaminergic neurons | Significant dephosphorylation at Ser9 | [17] |

| Parkinson's Disease | Post-mortem striatum | Elevated GSK-3β activity | Elevated compared to controls | [4] |

| Amyotrophic Lateral Sclerosis | Lymphoblasts from sporadic ALS patients | Increased GSK-3β activity | Increased compared to controls | [14] |

Table 2: Effects of GSK-3β Inhibitors in Preclinical Models

| Disease Model | Inhibitor | Outcome Measure | Quantitative Effect | Reference(s) |

| MPTP mouse model of PD | AR-A014418 | Dopaminergic neuron survival | Prevented MPTP-induced apoptosis | [11] |

| R6/2 mouse model of HD | BIO-acetoxime | Mutant Htt aggregation | Data not specified | |

| Prp-hTDP-43A315T mouse model of ALS | Tideglusib | TDP-43 phosphorylation in spinal cord | Reduced increased phosphorylation | [14] |

| SH-SY5Y cells (PD model) | TDZD-8 (1 µM) | α-Synuclein accumulation | Completely reversed MPP+-induced increase |

Table 3: Clinical Trials of GSK-3β Inhibitors

| Disease | Inhibitor | Phase | Primary Outcome(s) | Key Quantitative Results | Reference(s) |

| Alzheimer's Disease | Tideglusib | Pilot | Safety, MMSE, ADAS-cog | Benefit of 1.68 points in MMSE and 4.72 points in ADAS-cog+ in patients escalated to 1000 mg/day vs. placebo (not statistically significant) | [18] |

| Alzheimer's Disease | Tideglusib | Phase II | ADAS-cog15 | No statistically significant differences between active and placebo arms | |

| Parkinson's Disease | Lithium | Phase 1b (upcoming) | Nurr1 levels, 'free water' in the brain | Pilot study showed increased Nurr1 levels and potential reduction in free water | [19] |

Signaling Pathways Involving GSK-3β

GSK-3β is a key node in several critical signaling pathways. Its dysregulation in these pathways contributes to the pathology of neurodegenerative diseases.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for neuronal development, synaptic plasticity, and adult neurogenesis. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, where it regulates gene expression. In neurodegenerative diseases, impaired Wnt signaling leads to increased GSK-3β activity and subsequent neurodegeneration.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major survival pathway in neurons. Activation of this pathway by growth factors leads to the phosphorylation and inactivation of GSK-3β by Akt at Serine 9. This inhibitory phosphorylation is a key mechanism for regulating GSK-3β activity and promoting neuronal survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of GSK-3β in neurodegenerative diseases.

GSK-3β Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay to measure GSK-3β activity.

Materials:

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Recombinant GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP

-

Kinase Buffer

-

384-well white plates

Procedure:

-

Reagent Preparation: Dilute enzyme, substrate, ATP, and inhibitors in Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add:

-

1 µl of inhibitor or 5% DMSO (control).

-

2 µl of diluted GSK-3β enzyme.

-

2 µl of substrate/ATP mix.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[20]

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.[20]

-

ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.[20]

-

Luminescence Measurement: Record luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Co-Immunoprecipitation (Co-IP) of GSK-3β and Binding Partners from Brain Tissue

This protocol details the co-immunoprecipitation of GSK-3β to identify its interacting proteins.

Materials:

-

Brain tissue lysate

-

Anti-GSK-3β antibody

-

Protein A/G magnetic beads

-

IP Lysis/Wash Buffer

-

Elution Buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lysate Preparation: Homogenize brain tissue in ice-cold IP Lysis/Wash Buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.

-

Pre-clearing (Optional): Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation. Remove the beads to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-GSK-3β antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads using a magnetic stand and wash them three times with IP Lysis/Wash Buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads by adding Elution Buffer and incubating at room temperature.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected binding partners.

References

- 1. ptglab.com [ptglab.com]

- 2. Therapeutic Potential Effect of Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors in Parkinson Disease: Exploring an Overlooked Avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Increased level of active GSK-3beta in Alzheimer's disease and accumulation in argyrophilic grains and in neurones at different stages of neurofibrillary degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Association of glycogen synthase kinase-3β with Parkinson’s disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brain Tissue Samples and Mitochondrial extracts Samples Western Blot [protocols.io]

- 11. Inhibition of glycogen synthase kinase-3beta protects dopaminergic neurons from MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | GSK-3β Contributes to Parkinsonian Dopaminergic Neuron Death: Evidence From Conditional Knockout Mice and Tideglusib [frontiersin.org]

- 18. eriba.umcg.nl [eriba.umcg.nl]

- 19. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates [bio-protocol.org]

The Crossroads of Metabolism: A Technical Guide to GSK-3β Signaling Pathways in Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthale Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical nexus in the regulation of numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation is increasingly implicated in the pathogenesis of a spectrum of metabolic disorders, such as type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of the core GSK-3β signaling pathways, their perturbation in metabolic diseases, and detailed experimental protocols for their investigation. Quantitative data on GSK-3β activity and inhibition are summarized, and key signaling cascades and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Core GSK-3β Signaling Pathways in Metabolism

GSK-3β is a key downstream effector in two major signaling pathways that govern metabolic homeostasis: the Insulin signaling pathway and the Wnt/β-catenin signaling pathway.

Insulin Signaling Pathway

In the canonical insulin signaling cascade, the binding of insulin to its receptor triggers a phosphorylation cascade that activates phosphoinositide 3-kinase (PI3K) and subsequently Akt (also known as Protein Kinase B).[2] Activated Akt phosphorylates GSK-3β at Serine 9 (Ser9), leading to its inhibition.[3] This inhibition is a crucial step in mediating insulin's metabolic effects. An active GSK-3β phosphorylates and inactivates glycogen synthase, the rate-limiting enzyme in glycogen synthesis.[4] Therefore, insulin-mediated inhibition of GSK-3β promotes glucose storage as glycogen in muscle and liver tissues.[4] In states of insulin resistance, this pathway is impaired, leading to sustained GSK-3β activity, reduced glycogen synthesis, and hyperglycemia.[3]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in adipogenesis, the differentiation of preadipocytes into mature fat cells.[5] In the absence of a Wnt ligand, GSK-3β is part of a "destruction complex" that includes Axin, and Adenomatous Polyposis Coli (APC).[6][7] This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[8] When a Wnt ligand binds to its Frizzled receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated, preventing β-catenin phosphorylation.[6] Stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes that inhibit adipogenesis.[9] Therefore, active GSK-3β promotes adipogenesis by degrading β-catenin. Dysregulation of this pathway can contribute to excessive adipose tissue accumulation in obesity.

GSK-3β in Metabolic Disorders

Type 2 Diabetes (T2D)

In T2D, insulin resistance in peripheral tissues leads to elevated GSK-3β activity.[3] This contributes to impaired glucose uptake and glycogen synthesis. Furthermore, studies have shown that GSK-3β can negatively regulate insulin receptor substrate 1 (IRS-1) through serine phosphorylation, further exacerbating insulin resistance.[3] Genetic and pharmacological inhibition of GSK-3β has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.[10]

Obesity

GSK-3β plays a multifaceted role in obesity. As mentioned, it promotes adipogenesis through the Wnt/β-catenin pathway.[5] Increased GSK-3β activity has been observed in the adipose tissue of obese and diabetic mice.[4] Adipocyte-specific knockout of GSK-3β in mice has been shown to protect against high-fat diet-induced obesity and improve metabolic parameters.[11]

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver and is strongly associated with obesity and insulin resistance. GSK-3β is implicated in the pathogenesis of NAFLD by promoting lipoapoptosis (fat-induced cell death) of hepatocytes.[12] Inhibition of GSK-3β has been demonstrated to protect against hepatocyte lipoapoptosis and may represent a therapeutic strategy for NAFLD.[12] Some studies suggest that activating GSK-3β can reduce the levels of fibrosis markers in the liver.[13]

Quantitative Data on GSK-3β Activity and Inhibition

The following tables summarize key quantitative data related to GSK-3β activity in metabolic disorders and the potency of various inhibitors.

Table 1: Changes in GSK-3β Activity in Metabolic Disorder Models

| Model System | Metabolic Condition | Change in GSK-3β Activity/Phosphorylation | Reference(s) |

| Islets from Irs2-/- mice | Insulin Resistance & Diabetes | 4-fold elevation of Gsk-3β activity | [10][14] |

| Skeletal muscle of obese humans | Obesity | Enhanced GSK-3 protein expression | [3] |

| Skeletal muscle of T2D humans | Type 2 Diabetes | Enhanced GSK-3 protein expression | [3] |

| Adipose tissue of obese diabetic mice | Obesity & Diabetes | Elevated GSK-3 expression and activity | [4] |

| PBMCs from obese subjects | Obesity | Enhanced basal GSK-3β (Ser9) phosphorylation | [15][16] |

Table 2: IC50 Values of Selected GSK-3β Inhibitors

| Inhibitor | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | Reference(s) |

| Tideglusib | 502 | 908 | [17] |

| COB-187 | 11 | 22 | [17] |

| COB-152 | 132 | 77 | [17] |

| G4 | 640 | - | [18] |

| G1 | 5810 | - | [18] |

| Paullones | 4 - 80 | 4 - 80 | [19] |

Experimental Protocols

In Vitro GSK-3β Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits and provides a non-radioactive method to measure GSK-3β activity.

Materials:

-

Purified recombinant GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a peptide derived from glycogen synthase)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the GSK-3β enzyme, substrate, and ATP to the desired working concentrations in kinase assay buffer. If testing inhibitors, prepare a serial dilution of the compound.

-

Reaction Setup:

-

Add 1 µl of inhibitor or vehicle (e.g., DMSO) to the wells of the 384-well plate.

-

Add 2 µl of diluted GSK-3β enzyme.

-

Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

-

Signal Detection: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

Western Blot for Phospho-GSK-3β (Ser9) and Total GSK-3β

This protocol outlines the steps for detecting the phosphorylation status and total protein levels of GSK-3β in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-GSK-3β (Ser9) antibody

-

Mouse anti-total GSK-3β antibody

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell or tissue lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (for Total GSK-3β):

-

After imaging for phospho-GSK-3β, the membrane can be stripped of the antibodies using a stripping buffer.

-

Wash the membrane thoroughly.

-

Re-block the membrane as in step 4.

-

Incubate with the primary antibody against total GSK-3β.

-

Repeat steps 6-9 using the appropriate secondary antibody (anti-mouse IgG). This allows for the normalization of the phospho-GSK-3β signal to the total GSK-3β protein level.

-

Conclusion

GSK-3β stands as a pivotal regulator in the complex network of signaling pathways that govern metabolic health. Its intricate involvement in insulin action, adipogenesis, and the cellular response to metabolic stress underscores its significance as a therapeutic target for a range of disorders, including type 2 diabetes, obesity, and NAFLD. The development of specific and potent GSK-3β inhibitors, guided by robust preclinical and clinical investigation utilizing the experimental approaches detailed herein, holds considerable promise for the future of metabolic medicine. This guide provides a foundational framework for researchers and drug developers to further unravel the complexities of GSK-3β signaling and translate these discoveries into novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. eijppr.com [eijppr.com]

- 4. Tissue-Specific Role of Glycogen Synthase Kinase 3β in Glucose Homeostasis and Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role and Regulation of Glycogen Synthase Kinase-3 in Obesity-Associated Metabolic Perturbations [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Glycogen Synthase Kinase-3β Mediates Proinflammatory Cytokine Secretion and Adipogenesis in Orbital Fibroblasts from Patients with Graves’ Orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic deficiency of glycogen synthase kinase-3beta corrects diabetes in mouse models of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Glycogen Synthase Kinase-3 (GSK-3) Inhibition Attenuates Hepatocyte Lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycogen synthase kinase-3β: a promising candidate in the fight against fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic Deficiency of Glycogen Synthase Kinase-3β Corrects Diabetes in Mouse Models of Insulin Resistance | PLOS Biology [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 17. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The GSK-3β Inhibitor TC-G 24: A Technical Guide to its Role in Activating the Wnt/β-catenin Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule TC-G 24 and its functional impact on the canonical Wnt/β-catenin signaling pathway. This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a pivotal negative regulator of Wnt signaling. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of Wnt target gene transcription. This guide details the mechanism of action of this compound, presents quantitative data on its potency, and provides detailed experimental protocols for assessing its effects on the Wnt/β-catenin pathway. Visual diagrams of the signaling pathway, the mechanism of this compound, and experimental workflows are included to facilitate a deeper understanding of its biological activity.

Introduction to the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development, tissue homeostasis, and adult tissue regeneration. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and developmental disorders.

In the absence of a Wnt ligand (the "off-state"), the cytoplasmic levels of the key effector protein, β-catenin, are kept low. This is achieved by a "destruction complex" composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), and the kinases Casein Kinase 1 (CK1) and Glycogen Synthase Kinase-3β (GSK-3β). CK1 and GSK-3β sequentially phosphorylate β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor (the "on-state"), the destruction complex is inactivated. This prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1.

This compound: A Potent Inhibitor of GSK-3β

This compound is a small molecule that has been identified as a potent and selective inhibitor of GSK-3β.[1] Its primary mechanism of action is to bind to the ATP-binding pocket of GSK-3β, thereby preventing its kinase activity.

Mechanism of Action in the Wnt/β-catenin Pathway

By inhibiting GSK-3β, this compound directly interferes with the function of the β-catenin destruction complex. The lack of GSK-3β-mediated phosphorylation of β-catenin prevents its recognition by ubiquitin ligases, leading to its stabilization and accumulation. This mimics the effect of Wnt ligand stimulation, resulting in the activation of the Wnt/β-catenin signaling pathway.

References

An In-depth Technical Guide to the Biological Activity of TC-G 24

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of TC-G 24, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).

Introduction

This compound, also known as Compound 24, is a small molecule inhibitor that demonstrates high potency and selectivity for Glycogen Synthase Kinase-3β (GSK-3β)[1][2]. GSK-3β is a highly conserved serine/threonine kinase that plays a critical regulatory role in a multitude of cellular processes, including glycogen metabolism, cell cycle progression, apoptosis, and Wnt/β-catenin signaling[3][4]. Due to its central role in cellular function, dysregulation of GSK-3β has been implicated in various pathologies. This compound's ability to inhibit this enzyme and penetrate the blood-brain barrier makes it a valuable research tool and a potential therapeutic agent for conditions such as type 2 diabetes, Alzheimer's disease, stroke, and other neurological disorders[1]. This guide details its quantitative activity, mechanism, relevant signaling pathways, and the experimental protocols used for its characterization.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro and in vivo assays. The key parameters are summarized below for easy comparison.

| Parameter | Value | Target/System | Comments | Source(s) |

| IC₅₀ | 17.1 nM | Glycogen Synthase Kinase-3β (GSK-3β) | Demonstrates potent inhibition. | [1][2] |

| Selectivity | 22% inhibition at 10 µM | Cyclin-dependent kinase 2 (CDK2) | Shows high selectivity for GSK-3β over CDK2. | |

| In Vivo Dosage | 0-15 mg/kg (i.p.) | Rodent models | A single intraperitoneal injection was effective. | [1] |

| Pharmacokinetics | Brain Penetrant | Rodent models | Achieves higher concentrations in the brain than in plasma. | [1] |

| In Vivo Effect | Dose-dependent increase | Liver Glycogen Content | Consistent with the inhibition of GSK-3β's role in glycogen metabolism. | [1] |

| In Vitro Effect | 1 µM (4h) | HEK 293T cells | Blocks FBW7α-mediated degradation of TPP1. | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the direct inhibition of GSK-3β. It binds to the ATP-binding site of the enzyme, preventing the phosphorylation of its downstream substrates[1]. This inhibition triggers significant changes in key cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, GSK-3β is a core component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents this phosphorylation. Consequently, β-catenin accumulates, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and differentiation[5][6].

Caption: Effect of this compound on the Wnt/β-catenin signaling pathway.

Glycogen Metabolism

GSK-3β was originally named for its role in regulating glycogen synthase, the key enzyme for converting glucose into glycogen for storage. Active GSK-3β phosphorylates and inactivates glycogen synthase. By inhibiting GSK-3β, this compound prevents the inactivation of glycogen synthase, leading to increased enzyme activity and consequently, a rise in glycogen synthesis and storage[1][4]. This is observed in vivo as an increase in liver glycogen content[1].

Caption: Effect of this compound on the regulation of glycogen synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing findings. Below are representative protocols for key assays used to characterize this compound.

Protocol: In Vitro GSK-3β Kinase Inhibition Assay

This protocol outlines a generalized method for determining the IC₅₀ value of this compound against GSK-3β using a luminescence-based kinase assay.

1. Reagents and Materials:

-

Recombinant human GSK-3β enzyme.

-

GSK-3β peptide substrate (e.g., a derivative of glycogen synthase).

-

This compound stock solution (in DMSO).

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ATP solution.

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

White, opaque 96-well assay plates.

-

Multichannel pipettes and a luminometer.

2. Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations. Include a DMSO-only control.

-

Reaction Setup: To each well of the 96-well plate, add:

-

5 µL of diluted this compound or DMSO control.

-

10 µL of a solution containing GSK-3β enzyme and the peptide substrate.

-

-

Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. The final volume is 25 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation: Add 25 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Detection: Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Western Blot Analysis of β-catenin Stabilization

This protocol describes how to assess the effect of this compound on β-catenin levels in a cell culture model.

1. Reagents and Materials:

-

HEK 293T cells or another suitable cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-β-catenin and anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

2. Procedure:

-

Cell Culture and Treatment: Plate HEK 293T cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and boil. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Western Transfer: Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading. Quantify band intensities to determine the relative increase in β-catenin levels.

Caption: Workflow for Western blot analysis of β-catenin stabilization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 1257256-44-2|DC Chemicals [dcchemicals.com]

- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen Synthase Kinase 3β Is a Novel Regulator of High Glucose- and High Insulin-induced Extracellular Matrix Protein Synthesis in Renal Proximal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1257256-44-2 | HAC25644 | Biosynth [biosynth.com]

- 6. mdpi.com [mdpi.com]

TC-G 24: A Technical Guide for Basic Research in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of TC-G 24, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), for its application in fundamental cell signaling research. This compound serves as a critical tool for investigating the multifaceted roles of GSK-3β in various signaling pathways, most notably the Wnt/β-catenin cascade, and holds significant potential for therapeutic development in a range of diseases.

Core Compound Properties and Activity

This compound, with the chemical name N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine, is a small molecule inhibitor that demonstrates high potency and selectivity for GSK-3β.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies targeting the central nervous system.[2][3]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₁ClN₄O₃ | [1] |

| Molecular Weight | 330.73 g/mol | [1] |

| CAS Number | 1257256-44-2 | [1] |

| Solubility | Soluble in DMSO (up to 10 mM with gentle warming) | [1] |

| Storage | Store at +4°C | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Brain Penetrance | Yes | [2][3] |

Table 2: In Vitro and In Vivo Activity of this compound

| Parameter | Value | Details | Reference |

| GSK-3β IC₅₀ | 17.1 nM | In vitro kinase assay | [2][4] |

| Selectivity | 22% inhibition of CDK2 at 10 µM | Demonstrates selectivity for GSK-3β over CDK2 | [1] |

| In Vivo Efficacy | Increases liver glycogen reserves | Dose-dependent effect observed in rodents | [1][2][3] |

| Brain Concentration | 38 ± 6 ng/g at 1 mg/kg (i.p.) | Measured in brain tissue of C57BL/6N mice | [3] |

| 113 ± 54 ng/g at 5 mg/kg (i.p.) | [3] | ||

| 286 ± 58 ng/g at 15 mg/kg (i.p.) | [3] |

Mechanism of Action in the Wnt/β-catenin Signaling Pathway

GSK-3β is a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus to activate target gene transcription.

This compound, by inhibiting GSK-3β, prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes, which are involved in cell proliferation, differentiation, and fate decisions.[5][6]

References

- 1. promega.com [promega.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSK3β Kinase Enzyme System Application Note [promega.com]

- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Potential of TC-G 24: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 24 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with an IC50 of 17 nM.[1] While direct and extensive research into the neuroprotective effects of this compound is not yet widely published, its mechanism of action as a GSK-3β inhibitor places it at the center of several critical signaling pathways implicated in neuronal survival and neurodegeneration. This technical guide will explore the potential neuroprotective effects of this compound by examining the established roles of GSK-3β inhibition in various models of neurological disease. The information presented herein is synthesized from the broader scientific literature on GSK-3β inhibitors and is intended to provide a framework for the investigation of this compound as a neuroprotective agent.

Core Concepts: GSK-3β in Neurodegeneration

Glycogen Synthase Kinase-3β is a serine/threonine kinase that is constitutively active in resting cells and plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the central nervous system, aberrant GSK-3β activity is implicated in the pathophysiology of a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and ischemic stroke.[2][3][4][5]

Inhibition of GSK-3β has emerged as a promising therapeutic strategy for these conditions. By blocking the activity of this enzyme, compounds like this compound can potentially:

-

Promote Neuronal Survival: Inhibit apoptotic pathways that lead to programmed cell death.[1][6]

-

Reduce Neuroinflammation: Attenuate the inflammatory response mediated by glial cells.

-

Enhance Neurogenesis and Neuronal Plasticity: Support the generation of new neurons and the formation of synaptic connections.[3]

-

Mitigate Pathological Protein Aggregation: Reduce the hyperphosphorylation of tau protein in Alzheimer's disease and modulate the aggregation of proteins like α-synuclein in Parkinson's disease.[3][5]

Key Signaling Pathways

The neuroprotective effects of GSK-3β inhibition are primarily mediated through two major signaling pathways: the Wnt/β-catenin pathway and the PI3K/Akt pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for neuronal development, synaptic plasticity, and neurogenesis.[7] In the absence of a Wnt ligand, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and degradation. Inhibition of GSK-3β, as would be expected with this compound treatment, prevents the degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator to promote the expression of genes involved in cell survival and proliferation.[7]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major pro-survival signaling cascade in neurons. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) generates PIP3, which in turn activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates GSK-3β at Serine 9, leading to its inhibition. This inhibition prevents GSK-3β from phosphorylating and thereby promoting the activity of pro-apoptotic factors. Therefore, a direct inhibitor of GSK-3β like this compound would mimic the downstream neuroprotective effects of PI3K/Akt signaling.

Data Presentation: Expected Neuroprotective Outcomes of GSK-3β Inhibition

The following tables summarize quantitative data from studies on various GSK-3β inhibitors in preclinical models of neurological disorders. These data provide a benchmark for the potential efficacy of this compound in similar experimental settings.

Table 1: In Vitro Neuroprotection with GSK-3β Inhibitors

| Model System | Insult | GSK-3β Inhibitor | Concentration | Outcome Measure | Result |

| Primary Cortical Neurons | Trophic Withdrawal | Dominant-interfering GSK-3β | N/A | Apoptosis Rate | ~50% reduction |